molecular formula C7H6N2O4 B8377529 2-(Nitroamino)benzoic acid CAS No. 4395-62-4

2-(Nitroamino)benzoic acid

Cat. No.: B8377529
CAS No.: 4395-62-4
M. Wt: 182.13 g/mol
InChI Key: RUGLDDBRINWXJQ-UHFFFAOYSA-N
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Description

2-(Nitroamino)benzoic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-(Nitroamino)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with nitro and amino substitutions can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties
Recent investigations have highlighted the potential of this compound derivatives as anticancer agents. A study demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting their utility in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BA549 (lung cancer)3.2Cell cycle arrest
Compound CHeLa (cervical cancer)4.5Caspase activation

Materials Science

Polymer Synthesis
this compound serves as an important intermediate in the synthesis of polymers and dyes. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. The synthesis of copolymers using this compound has been reported to yield materials with improved dye uptake characteristics .

Nanomaterials
The compound has also been utilized in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, researchers have achieved targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects. These materials have shown promise in delivering chemotherapeutics specifically to tumor cells .

Agricultural Chemistry

Herbicides and Pesticides
In agricultural applications, derivatives of this compound have been explored for their herbicidal properties. Research indicates that certain formulations can effectively inhibit the growth of weeds while being less harmful to crops compared to traditional herbicides . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulators
Additionally, compounds derived from this compound are being investigated as plant growth regulators. Studies suggest that these compounds can enhance root development and increase resistance to environmental stressors, contributing to improved crop yields .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized this compound derivatives demonstrated their effectiveness against multiple strains of bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong potential for development into a novel antibiotic agent.

Case Study 2: Polymer Development

Researchers successfully incorporated this compound into a polyamide matrix, resulting in a material with enhanced thermal stability and mechanical properties compared to conventional polyamides. The new polymer exhibited a glass transition temperature increase of 20°C, making it suitable for high-temperature applications.

Case Study 3: Herbicide Formulation

Field trials on herbicide formulations containing this compound showed a significant reduction in weed biomass without adversely affecting crop yield. The selective action was attributed to the compound's mode of action targeting specific metabolic pathways in weeds.

Properties

CAS No.

4395-62-4

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-nitramidobenzoic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11)

InChI Key

RUGLDDBRINWXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of concentrated sulfuric acid (2 mL) was slowly added 2-aminobenzoic acid (CXXIV) (1.0 g, 7.24 mmol). A mixture of concentrated sulfuric acid (1.5 mL) and fuming nitric acid (1.5 mL) was then slowly added and the reaction was stirred at room temperature overnight. The reaction mixture was poured into crushed ice and treated with aqueous NH4OH until pH 3.0. The yellow-orange solid was washed with cold water and dried to produce 2-(nitroamino)benzoic acid (CXXV) as a yellow solid (1.0 g, 5.46 mmol, 75.4% yield). The crude product was used for the next step without further purification. ESIMS found for C7H6N2O4 m/z 183.9 (M+H).
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1.5 mL
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